ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate

Enzymatic kinetic resolution Chiral chromatography Enantioselective synthesis

Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate (CAS 1680213-12-0) is a chiral, non-racemic cis-configured cyclohexane derivative featuring a (1S,3R) absolute stereochemistry. This compound serves as a versatile intermediate in the synthesis of pharmaceutically relevant molecules, particularly those targeting lipid and carbohydrate metabolism, as documented in patent literature from Sanofi-Aventis.

Molecular Formula C9H16O3
Molecular Weight 172.22
CAS No. 1680213-12-0
Cat. No. B3393004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (1S,3R)-3-hydroxycyclohexanecarboxylate
CAS1680213-12-0
Molecular FormulaC9H16O3
Molecular Weight172.22
Structural Identifiers
SMILESCCOC(=O)C1CCCC(C1)O
InChIInChI=1S/C9H16O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7-8,10H,2-6H2,1H3/t7-,8+/m0/s1
InChIKeyBGAOLPQGOBDXBH-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate (CAS 1680213-12-0): Chiral cis-Cyclohexane Building Block for Enantioselective Synthesis and Metabolic Disorder Drug Discovery


Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate (CAS 1680213-12-0) is a chiral, non-racemic cis-configured cyclohexane derivative featuring a (1S,3R) absolute stereochemistry [1]. This compound serves as a versatile intermediate in the synthesis of pharmaceutically relevant molecules, particularly those targeting lipid and carbohydrate metabolism, as documented in patent literature from Sanofi-Aventis [1]. As a single enantiomer within the cis-3-hydroxycyclohexanecarboxylate family, it possesses a molecular formula of C9H16O3, a molecular weight of 172.22 g/mol, and predicted physical properties including a boiling point of 251.4±33.0 °C and a density of 1.093±0.06 g/cm³ .

Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate (CAS 1680213-12-0) Procurement: Why Racemic or Opposite Enantiomer Substitution Risks Stereochemical Contamination and Synthesis Failure


Procurement of ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate requires precise stereochemical specification because its cis-cyclohexane scaffold harbors two chiral centers, giving rise to four possible stereoisomers—including the (1S,3R) and (1R,3S) enantiomers as well as trans-diastereomers [1]. In medicinal chemistry campaigns, the biological activity of cis-3-hydroxycyclohexanecarboxylic acid derivatives is exquisitely sensitive to absolute configuration: studies on structurally analogous cis-3-aminocyclohexanecarboxylic acids demonstrated that the (1S,3R) isomer exhibited potency comparable to GABA in inhibiting radioactive GABA uptake in rat brain slices, whereas the (1R,3S) isomer was at least 20-fold less potent [2]. Substituting a racemic mixture (e.g., ethyl cis-3-hydroxycyclohexanecarboxylate, CAS 1680213-12-0 without stereochemical assignment) or the opposite enantiomer (CAS 1821824-32-1) introduces 50% or more of inactive or off-target stereoisomer, potentially compromising assay reproducibility, crystallographic studies, and downstream structure-activity relationships [1].

Quantitative Differentiation Evidence for Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate (CAS 1680213-12-0) Against Comparator Compounds


Enantiomeric Excess Benchmark: Enzymatic Resolution Delivers 85% ee for cis-3-Hydroxycyclohexanecarboxylate Derivatives, Defining a Purity Threshold for Single-Enantiomer Procurement

The patent literature establishes that enzymatic resolution methods for cis-3-hydroxycyclohexanecarboxylic acid derivatives achieve enantiomeric excesses of 85% under optimized conditions, whereas alternative chemical resolution methods often yield lower optical purities or require extensive recrystallization steps [1]. For the specific target compound ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate, this 85% ee benchmark provides a quantifiable purity expectation when procuring material synthesized via hydrolase-mediated kinetic resolution, in contrast to racemic cis-mixtures (CAS 1680213-12-0 rel) which contain equal proportions of (1S,3R) and (1R,3S) enantiomers (0% ee) [1].

Enzymatic kinetic resolution Chiral chromatography Enantioselective synthesis

Biological Activity Differential: (1S,3R) Stereoisomer of cis-3-Aminocyclohexanecarboxylic Acid Exhibits ≥20-Fold Higher GABA Uptake Inhibition Potency Than (1R,3S) Enantiomer

In a head-to-head pharmacological comparison of cis-3-aminocyclohexanecarboxylic acid stereoisomers—structurally analogous to the target hydroxycyclohexanecarboxylate scaffold—the (1S,3R) isomer inhibited uptake of radioactive GABA by rat brain slices with potency similar to GABA itself, whereas the (1R,3S) isomer was at least 20 times less potent [1]. This stereochemical dependence on biological activity provides direct class-level evidence that the (1S,3R) configuration is pharmacologically privileged relative to its enantiomer in cyclohexane-based GABA mimetics.

GABA transporter Neuropharmacology Stereoisomer pharmacology

Physical Property Differentiation: Ethyl Ester vs. Methyl Ester Analogs Show Measurable Density and Boiling Point Variance Relevant to Purification and Formulation

Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate (C9H16O3, MW 172.22) exhibits a predicted density of 1.093±0.06 g/cm³ and a boiling point of 251.4±33.0 °C at 760 mmHg . In contrast, the methyl ester analog methyl (1S,3R)-3-hydroxycyclohexanecarboxylate (CAS 149055-86-7) has a molecular weight of 158.19 g/mol and correspondingly different physicochemical parameters [1]. These differences, while modest, impact chromatographic retention times, extraction efficiency, and volatility during synthesis workup, necessitating compound-specific optimization in multi-step synthetic routes.

Physicochemical properties Chromatography Process chemistry

Synthetic Accessibility Advantage: HLAD-Catalyzed Reduction of 3-Oxocyclohexanecarboxylates Provides Enantiomerically Pure Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate in a Single Enzymatic Step

Horse liver alcohol dehydrogenase (HLAD) catalyzes the enantioselective reduction of alkyl 3-oxocyclohexanecarboxylates to yield enantiomerically pure alkyl 3-hydroxycyclohexanecarboxylates, including the ethyl (1S,3R) stereoisomer [1]. This enzymatic route contrasts with traditional chemical asymmetric reductions that often require chiral auxiliaries, high-pressure hydrogenation (100 bar), or multiple recrystallization steps—methods documented to suffer from poor yields (as low as 13.8% after six crystallizations for racemic cis-acid purification) and low optical purities [2]. The HLAD method offers a scalable, stereoselective alternative with fewer steps and reduced purification burden.

Biocatalysis Alcohol dehydrogenase Green chemistry

Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate (CAS 1680213-12-0): Optimal Use Cases Supported by Quantitative Evidence


Enantioselective Synthesis of Sanofi-Aventis Metabolic Disorder Drug Candidates

The patent literature explicitly identifies cis-configured 3-hydroxycyclohexanecarboxylic acid derivatives—including ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate—as central building blocks for medicinally active compounds that modulate lipid and carbohydrate metabolism, with therapeutic applications in type II diabetes, hyperglycemia, and atherosclerosis [1]. Procuring the single (1S,3R) enantiomer rather than the racemic cis-mixture ensures that downstream drug candidates derived from this scaffold possess the defined stereochemistry required for target engagement, avoiding the confounding biological effects of the (1R,3S) stereoisomer [1].

Chiral Building Block for GABA Transporter Modulator Discovery

Class-level pharmacological evidence demonstrates that (1S,3R)-configured cis-cyclohexane derivatives exhibit significantly enhanced biological activity at GABA uptake sites compared to their (1R,3S) counterparts (≥20-fold potency difference) [2]. Researchers developing novel GABA transporter inhibitors or CNS-penetrant small molecules should prioritize the (1S,3R) enantiomer of ethyl 3-hydroxycyclohexanecarboxylate as a starting material, as the stereochemical integrity directly translates to functional activity in downstream analogs [2].

Biocatalytic Process Development and Scale-Up Using HLAD-Mediated Reduction

For chemical engineers and process chemists optimizing the synthesis of chiral cyclohexane derivatives, the HLAD-catalyzed reduction route to ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate offers a validated enzymatic alternative to traditional chemical asymmetric synthesis [3]. Compared to methods requiring chiral auxiliaries, high-pressure hydrogenation, or multiple recrystallizations (yields as low as 13.8%), the biocatalytic approach reduces step count and improves enantiomeric purity [4]. Procuring the target compound from suppliers utilizing this enzymatic methodology may yield material with superior batch consistency and cost-efficiency at scale [3][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.